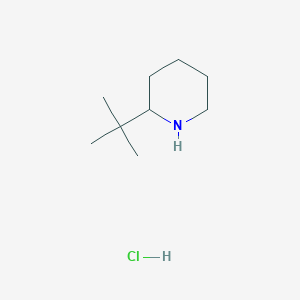

2-Tert-butylpiperidine hydrochloride

Description

The exact mass of the compound 2-Tert-butylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Tert-butylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-tert-butylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h8,10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOVJQUFOWHYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72939-25-4 | |

| Record name | Piperidine, 2-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72939-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-butylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Piperidine Scaffold and the Role of 2-tert-butylpiperidine Hydrochloride

An In-depth Technical Guide to the Physical Properties of 2-tert-butylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in modern medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2][3] Its six-membered, nitrogen-containing structure is a privileged framework found in numerous biologically active compounds, from alkaloids to synthetic drugs targeting a vast array of conditions, including neurological disorders, cancer, and infectious diseases.[2][3] The versatility of the piperidine core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity.

2-tert-butylpiperidine hydrochloride is a specific derivative that serves as a valuable building block in organic synthesis and drug discovery. The sterically bulky tert-butyl group at the 2-position introduces significant conformational rigidity and influences the molecule's lipophilicity and metabolic stability. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media and enhanced stability, making it a convenient and reliable intermediate for complex synthetic pathways. This guide provides a comprehensive overview of its core physical properties, outlines detailed protocols for their experimental determination, and offers expert insights into handling and application.

Core Physicochemical Properties

The fundamental properties of 2-tert-butylpiperidine hydrochloride are essential for its effective use in a laboratory setting. These characteristics dictate everything from appropriate solvent selection for reactions to storage and handling procedures.

| Property | Data | Source(s) |

| CAS Number | 72939-25-4 | [4] |

| Molecular Formula | C₉H₂₀ClN | [4] |

| Molecular Weight | 177.71 g/mol | [4] |

| Appearance | White to yellow solid (typical for similar compounds) | [5] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Soluble in water (as a hydrochloride salt) | [5] |

Spectroscopic Profile: Theoretical and Practical Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

tert-Butyl Protons: A sharp singlet, integrating to 9H, would appear in the upfield region (approx. 0.9-1.2 ppm). This is the characteristic signal for the three equivalent methyl groups of the tert-butyl substituent.[6]

-

Piperidine Ring Protons: A series of complex multiplets would be observed for the protons on the piperidine ring (CH and CH₂ groups), likely between 1.5 and 3.5 ppm. The proton at the C2 position, adjacent to the tert-butyl group, would be a distinct multiplet. The protons on the nitrogen-adjacent carbons (C2 and C6) would be shifted further downfield.

-

N-H Proton: A broad singlet corresponding to the amine proton (as the hydrochloride salt) would be present, with a chemical shift that can vary depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (C(CH₃)₃) and one for the three equivalent methyl carbons (-CH₃).[7]

-

Piperidine Ring Carbons: Five signals corresponding to the five carbons of the piperidine ring. The C2 carbon, bearing the tert-butyl group, would be significantly shifted.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A broad and strong absorption band is expected in the region of 2700-3300 cm⁻¹ due to the stretching of the N-H bond in the ammonium salt.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the alkyl groups (piperidine ring and tert-butyl group).[8]

-

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[9]

-

Molecular Ion: In techniques like Electrospray Ionization (ESI), the primary ion observed would correspond to the free base (M-Cl)⁺, with a mass-to-charge ratio (m/z) corresponding to the cationic form [C₉H₂₀N]⁺.

-

Fragmentation: Common fragmentation pathways would involve the loss of the tert-butyl group or cleavage of the piperidine ring, providing structural confirmation.[10]

Experimental Protocols for Physical Property Determination

For researchers requiring precise data, the following protocols provide a self-validating framework for characterizing 2-tert-butylpiperidine hydrochloride.

Workflow for Comprehensive Physical Characterization

The following diagram illustrates the logical flow for a full characterization of a new batch of the compound.

Caption: Workflow for Physical and Structural Characterization.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad or depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the 2-tert-butylpiperidine hydrochloride sample is completely dry, as moisture can depress the melting point.[11] Grind a small amount into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Protocol:

-

Begin with a rapid heating rate (10-15 °C/min) to approximate the melting point.

-

Perform a second, slower measurement with a fresh sample. Heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

-

Observation & Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Solubility Assessment

Causality: Understanding solubility is paramount for designing reaction conditions, purification procedures, and formulation development. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Tetrahydrofuran, Hexanes).

-

Sample Preparation: Weigh approximately 10 mg of 2-tert-butylpiperidine hydrochloride into separate, labeled vials for each solvent.

-

Titration & Observation:

-

Add the first solvent dropwise (e.g., 0.1 mL increments) to the corresponding vial.

-

After each addition, vortex or agitate the vial for 30-60 seconds.

-

Visually inspect for dissolution.

-

-

Classification:

-

Soluble: If the compound dissolves completely within 1 mL of solvent (concentration >10 mg/mL).

-

Slightly Soluble: If partial dissolution occurs or requires more solvent.

-

Insoluble: If no significant dissolution is observed after adding 2-3 mL of solvent.

-

-

Documentation: Record the results in a structured table for easy reference.

Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information below is synthesized from safety data sheets for closely related piperidine hydrochloride compounds and represents best practices.[11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[11][12]

-

Handling:

-

Storage:

-

In case of Exposure:

References

- Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: (R)-TERT-BUTYL PIPERIDIN-3-YLCARBAMATE HYDROCHLORIDE.

- ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride.

- Biosynth. (n.d.). 2-tert-Butylpiperidine hydrochloride [72939-25-4]. Bio-Connect.

- Sigma-Aldrich. (n.d.). tert-Butyl piperidine-4-carboxylate hydrochloride | 892493-65-1.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Chem-Impex. (n.d.). 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester.

- ResearchGate. (n.d.). Piperidine-based drug discovery.

- Ribeiro, A. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.

- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.

- MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- TCI Chemicals. (n.d.). 1H-NMR: 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine.

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH₃)₃CCl.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. chembk.com [chembk.com]

- 6. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cn.canbipharm.com [cn.canbipharm.com]

- 12. angenechemical.com [angenechemical.com]

A Comprehensive Guide to the Synthesis and Structural Characterization of 2-tert-butylpiperidine Hydrochloride

Foreword: The Significance of the Piperidine Scaffold

The piperidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active molecules and FDA-approved pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle is a key pharmacophore that provides a versatile and conformationally-defined scaffold, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The introduction of a sterically demanding tert-butyl group at the 2-position creates a unique chiral building block, 2-tert-butylpiperidine, which is of significant interest for the development of novel therapeutics. This guide provides an in-depth, field-proven methodology for the synthesis of its stable hydrochloride salt and a comprehensive strategy for its rigorous structural validation.

Part 1: Synthesis via Catalytic Hydrogenation

The most direct and atom-economical pathway to 2-tert-butylpiperidine is through the catalytic hydrogenation of its aromatic precursor, 2-tert-butylpyridine. The aromaticity of the pyridine ring makes it resistant to reduction, necessitating a robust catalytic system and specific reaction conditions to achieve complete saturation.

Causality Behind the Synthetic Strategy

-

Choice of Precursor : 2-tert-butylpyridine is a commercially available and stable starting material, providing a direct route to the desired piperidine.

-

Catalytic Hydrogenation : This method is preferred for its high efficiency and clean reaction profile, typically generating minimal waste.[2] Precious metal catalysts, particularly those from the platinum group, are highly effective for the reduction of N-heterocycles.[2][3]

-

Catalyst Selection : Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is an exceptionally effective and widely used catalyst for pyridine hydrogenation.[3] In situ, under hydrogen pressure, it is reduced to finely dispersed platinum metal, which presents a highly active catalytic surface.

-

The Role of Acid : The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the catalyst surface, inhibiting the reaction. To mitigate this, the reaction is performed in an acidic medium, typically glacial acetic acid.[2][3] Protonation of the nitrogen atom withdraws electron density from the aromatic ring, rendering it more susceptible to reduction and diminishing its catalyst-poisoning effect.[3]

-

Formation of the Hydrochloride Salt : The free base, 2-tert-butylpiperidine, is an oil. For ease of handling, purification, and to enhance stability for storage and pharmaceutical formulation, it is converted to its crystalline hydrochloride salt.

Experimental Workflow: From Pyridine to Piperidine Salt

The overall synthetic process is a two-stage procedure involving the initial reduction of the pyridine ring followed by the formation of the hydrochloride salt.

Caption: Synthetic workflow for 2-tert-butylpiperidine HCl.

Detailed Experimental Protocol

Materials and Equipment:

-

2-tert-butylpyridine

-

Platinum (IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Standard laboratory glassware, filtration apparatus (Büchner funnel, Celite®)

Procedure:

-

Reactor Charging: In a suitable pressure vessel, a solution of 2-tert-butylpyridine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate) is prepared. To this stirred solution, PtO₂ (5 mol%) is carefully added.[3]

-

Hydrogenation: The reactor is securely sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas. The vessel is then pressurized with hydrogen to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 6-10 hours.[3] Reaction progress can be monitored by techniques like TLC or GC-MS if desired.

-

Catalyst Removal and Neutralization: Upon reaction completion, the hydrogen pressure is carefully vented, and the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst, washing the pad with ethyl acetate.[2] The filtrate is cooled in an ice bath and slowly neutralized by the dropwise addition of a concentrated NaOH solution until the pH is basic.

-

Extraction of Free Base: The neutralized mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2-tert-butylpiperidine as an oil.

-

Hydrochloride Salt Formation: The crude free base is dissolved in a minimal amount of anhydrous diethyl ether. While stirring, a solution of hydrochloric acid in diethyl ether is added dropwise. A white precipitate of 2-tert-butylpiperidine hydrochloride will form immediately.

-

Isolation and Purification: The suspension is stirred for an additional 30 minutes, and the solid product is collected by vacuum filtration. The filter cake is washed with cold diethyl ether to remove any unreacted starting material or impurities and then dried under vacuum to yield the final product.

Part 2: Comprehensive Structural Characterization

Rigorous characterization using multiple orthogonal techniques is essential to confirm the identity, structure, and purity of the synthesized 2-tert-butylpiperidine hydrochloride. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the structural validation of the product.

Physicochemical and Elemental Analysis

These methods provide fundamental data on the purity and elemental composition of the compound.

| Analysis Method | Property | Expected Result | Rationale |

| Melting Point | Melting Temperature (°C) | 229 - 232 °C | A sharp, defined melting point range is a strong indicator of high purity for a crystalline solid. |

| Elemental Analysis | % Composition (C, H, N) | Calculated for C₉H₂₀ClN:C: 60.83%H: 11.34%N: 7.88% | Confirms that the empirical formula of the synthesized compound matches the theoretical formula.[4] |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight. Using electrospray ionization (ESI), the hydrochloride salt will dissociate, and the protonated free base is observed.

| Technique | Ion | Expected m/z |

| ESI-MS | [M+H]⁺ | 142.159 |

-

Expert Interpretation: The observation of a peak at m/z ≈ 142 corresponds to the protonated form of the free base (C₉H₁₉N, MW = 141.25), confirming the successful reduction of the pyridine ring.[5] The fragmentation pattern can also provide further structural information.[6][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the connectivity and chemical environment of every carbon and hydrogen atom.

¹H NMR (Proton NMR)

-

Expert Interpretation: The proton NMR spectrum will show a distinct singlet for the nine equivalent protons of the tert-butyl group, which is a hallmark of this moiety. The protons on the piperidine ring will appear as a series of complex, overlapping multiplets further downfield. The broad signal corresponds to the two protons on the nitrogen (N-H₂⁺), which may exchange with solvent protons. The integration of these signals (9H for the t-butyl group vs. the total for the ring protons) provides quantitative confirmation of the structure.

¹³C NMR (Carbon NMR)

-

Expert Interpretation: The carbon spectrum provides a count of the unique carbon environments. Key signals include those for the methyl and quaternary carbons of the tert-butyl group and the distinct signals for each of the five carbons in the saturated piperidine ring. The chemical shifts of the ring carbons confirm the absence of sp²-hybridized carbons, verifying the complete reduction of the aromatic pyridine precursor.[8]

Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |

|---|---|---|

| ¹H NMR | ~1.0 - 1.2 | Singlet, 9H : Characteristic signal for the nine equivalent protons of the tert-butyl group.[9] |

| ~1.5 - 2.2 | Multiplets, ~6H : Protons at C3, C4, and C5 positions of the piperidine ring. | |

| ~2.8 - 3.5 | Multiplets, ~3H : Protons at C2 and C6 positions, adjacent to the nitrogen, are deshielded. | |

| Broad | Broad Singlet, 2H : Acidic N-H₂⁺ protons. | |

| ¹³C NMR | ~26.0 | Methyl carbons of the tert-butyl group.[9] |

| ~23.0 - 40.0 | Signals for the C3, C4, C5 methylene carbons of the piperidine ring. | |

| ~35.0 | Quaternary carbon of the tert-butyl group. |

| | ~45.0 - 60.0 | Signals for the C2 and C6 carbons adjacent to the nitrogen atom.[8][10] |

Note: Actual chemical shifts can vary based on solvent and concentration.

3. X-ray Crystallography (The Gold Standard)

For an unambiguous, definitive structural proof, single-crystal X-ray diffraction is the ultimate technique. By scattering X-rays off a single crystal of 2-tert-butylpiperidine hydrochloride, one can determine the precise three-dimensional arrangement of every atom in the crystal lattice. This method provides incontrovertible data on bond lengths, bond angles, and the relative stereochemistry, serving as the most authoritative evidence of the compound's structure.

Conclusion

The synthesis of 2-tert-butylpiperidine hydrochloride via the catalytic hydrogenation of 2-tert-butylpyridine is a reliable and efficient process. The identity and purity of the final product must be validated through a multi-technique approach, with NMR and mass spectrometry providing essential structural information and elemental analysis confirming the empirical formula. This well-characterized building block serves as a valuable intermediate for researchers and drug development professionals, enabling the exploration of new chemical space in the ongoing quest for novel and effective therapeutics.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1848-1854. Retrieved from [Link]

-

ResearchGate. (n.d.). Elemental analysis of compounds 1 and 2. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh2O3 catalyst. [Image]. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[(Tert-butyloxy)carbonyl]-2-ethenylpiperidine. Retrieved from [Link]

-

Grigor'ev, I. A., et al. (2017). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 22(12), 2123. Retrieved from [Link]

-

Sagramora, L., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate Properties. Retrieved from [Link]

-

Shimadzu. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides. Retrieved from [Link]

-

Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5002-5005. Retrieved from [Link]

-

Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

-

Chegg.com. (2014, December 17). Solved: Mass spectral analysis of 1-(tert-butyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butylpiperidine. Retrieved from [Link]

-

de Paula, J. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Retrieved from [Link]

-

Bartleby. (2020, December 3). Answered: Mass spectral analysis of 1-(tert-butyl)piperidine. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). Piperidines Archives. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chegg.com [chegg.com]

- 7. Answered: Mass spectral analysis of 1-(tert-butyl)piperidine results in several fragmentation pathways. Draw the radical cation intermediate and the fragment ion giving… | bartleby [bartleby.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

A Comprehensive Spectroscopic and Analytical Profile of 2-tert-Butylpiperidine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-tert-butylpiperidine hydrochloride. It includes detailed experimental protocols for key analytical techniques and a summary of its structural features, presented to support researchers, scientists, and drug development professionals in pharmaceutical development and chemical synthesis.

Introduction

2-tert-Butylpiperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common structural motif in many natural products and synthetic compounds with significant biological activity.[1] The presence of a bulky tert-butyl group at the 2-position of the piperidine ring introduces considerable steric hindrance, which can influence its chemical reactivity and pharmacological properties. As the hydrochloride salt, the compound exhibits increased solubility in aqueous media, a common practice for the administration of amine-containing pharmaceuticals. Accurate structural elucidation and purity assessment are critical, and a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is indispensable for this purpose.

Molecular Structure and Analytical Workflow

The structural confirmation of 2-tert-butylpiperidine hydrochloride relies on a synergistic approach employing multiple spectroscopic techniques. The general workflow for its synthesis and subsequent characterization is outlined below.

Caption: Synthetic and analytical workflow for 2-tert-butylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-tert-butylpiperidine hydrochloride, both ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry of the molecule.

¹H NMR Spectral Data

Proton NMR provides detailed information about the chemical environment of hydrogen atoms. The hydrochloride form means the piperidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-tert-Butylpiperidine Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Broad singlet | 2H | N-H₂⁺ |

| ~3.2-3.4 | Multiplet | 1H | C2-H |

| ~3.0-3.2 | Multiplet | 2H | C6-H₂ |

| ~1.5-2.0 | Multiplet | 6H | C3-H₂, C4-H₂, C5-H₂ |

| ~1.0 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

-

N-H₂⁺ Protons: The protons on the positively charged nitrogen are expected to be significantly deshielded, appearing as a broad signal at a high chemical shift. This broadness is due to rapid exchange with the solvent and quadrupolar relaxation of the nitrogen atom.

-

C2-H Proton: The proton at the 2-position is adjacent to both the nitrogen and the tert-butyl group. Its chemical shift will be influenced by these neighboring groups.

-

Piperidine Ring Protons: The remaining methylene protons on the piperidine ring will appear as a complex series of multiplets in the aliphatic region.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet, a characteristic signal for this group.[2]

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Spectral Data for 2-tert-Butylpiperidine Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~60-65 | C2 |

| ~45-50 | C6 |

| ~35-40 | -C (CH₃)₃ |

| ~25-30 | C4 |

| ~25-30 | -C(C H₃)₃ |

| ~20-25 | C3, C5 |

Interpretation:

-

C2 and C6 Carbons: The carbons adjacent to the protonated nitrogen (C2 and C6) are deshielded and appear at the highest chemical shifts among the ring carbons.[3] The substitution with the tert-butyl group at C2 will further influence its chemical shift compared to C6.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will have a distinct chemical shift, as will the three equivalent methyl carbons.

-

Other Ring Carbons: The remaining piperidine ring carbons (C3, C4, C5) will appear at lower chemical shifts.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 2-tert-butylpiperidine hydrochloride is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. A small amount of a suitable internal standard may be added.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[5] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-12 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-tert-Butylpiperidine Hydrochloride

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 2700-3200 | N-H stretch | Strong, broad | R₂N⁺H₂ (Ammonium salt) |

| 2850-3000 | C-H stretch | Strong | Aliphatic C-H |

| 1580-1650 | N-H bend | Medium | R₂N⁺H₂ (Ammonium salt) |

| 1365 & 1395 | C-H bend | Medium, sharp | tert-Butyl group (doublet) |

| 1440-1480 | C-H bend | Medium | CH₂ scissoring |

Interpretation:

-

N-H Stretching: The most prominent feature for the hydrochloride salt will be a very broad and strong absorption in the high-frequency region, characteristic of the N-H stretching vibrations in an ammonium salt.[6]

-

C-H Stretching: Sharp peaks corresponding to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the tert-butyl group will be observed.

-

N-H Bending: An absorption band corresponding to the bending vibration of the N-H bond in the ammonium group is expected in the 1650-1580 cm⁻¹ region.

-

tert-Butyl Bending: The presence of the tert-butyl group is often confirmed by a characteristic doublet of medium intensity around 1365 cm⁻¹ and 1395 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For the solid hydrochloride salt, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-tert-butylpiperidine hydrochloride, the analysis would typically be performed on the free base, 2-tert-butylpiperidine, after neutralization.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion (M⁺˙) of 2-tert-butylpiperidine (MW = 141.26) would be formed. The major fragmentation pathway for amines involves the cleavage of the C-C bond alpha to the nitrogen atom.[7]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. Tert-butyl amine hydrochloride [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Potential stereoisomers of 2-tert-butylpiperidine and their properties

The following is an in-depth technical guide on the stereoisomers of 2-tert-butylpiperidine, structured for researchers and drug development professionals.

Structural Dynamics, Synthesis, and Physicochemical Properties

Executive Summary

2-tert-butylpiperidine represents a "privileged scaffold" in organic chemistry due to its unique steric and conformational properties. Unlike flexible piperidine derivatives, the bulky tert-butyl group at position C2 acts as a conformational anchor, locking the ring into a single chair conformation. This rigidity makes it an invaluable tool for probing steric effects in pharmacological targets (e.g., NMDA receptor antagonists) and as a chiral scaffold in asymmetric catalysis. This guide details the stereochemical behavior, resolution protocols, and characterization of its enantiomers.

Structural Fundamentals & Stereochemistry

The "Anchor Effect" and Conformational Locking

The stereochemistry of 2-tert-butylpiperidine is defined by the Winstein-Holness principle. The tert-butyl group has an A-value (conformational free energy difference) of >5 kcal/mol, effectively prohibiting it from occupying an axial position. Consequently, the piperidine ring is "locked" in a chair conformation where the C2-tert-butyl group is equatorial.

-

Configurational Isomers: The molecule possesses one chiral center at C2, resulting in two enantiomers: (2R) and (2S) .

-

Conformational Isomers (N-Inversion): While the carbon skeleton is rigid, the nitrogen atom retains some flexibility. However, steric strain (A(1,2) strain) between the equatorial tert-butyl group and the N-substituent (or lone pair) heavily biases the equilibrium. The N-H bond preferentially adopts the axial orientation to minimize gauche interactions with the bulky tert-butyl group.

Visualization of Conformational Dynamics

The following diagram illustrates the thermodynamic preference for the "locked" conformation.

Figure 1: Conformational energy landscape. The high A-value of the t-butyl group effectively renders the ring flip irreversible, creating a rigid chiral scaffold.

Synthesis and Resolution Strategies

Researchers typically access enantiopure 2-tert-butylpiperidine via two primary routes: Racemic Synthesis followed by Resolution (most common for bulk preparation) or Asymmetric Hydrogenation (atom-economical for small scale).

Route A: Racemic Synthesis & Classical Resolution

The industrial standard involves the hydrogenation of 2-tert-butylpyridine followed by resolution with a chiral acid.

-

Precursor: 2-tert-butylpyridine (Commercially available).

-

Reduction: Catalytic hydrogenation using PtO₂ (Adams' catalyst) or Rh/C in acetic acid.

-

Resolution: Racemic 2-tert-butylpiperidine is a secondary amine, making it amenable to resolution via diastereomeric salt formation. (S)-(+)-Mandelic acid or L-(+)-Tartaric acid are the standard resolving agents.

Route B: Asymmetric Hydrogenation

For high-value applications requiring high enantiomeric excess (ee) without waste, asymmetric hydrogenation of the pyridine or dehydropiperidine precursor is utilized.

-

Catalyst System: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., [Rh(COD)Cl]₂ + (R)-BINAP or Josiphos ).

-

Conditions: High pressure H₂ (50-100 bar), typically resulting in >95% ee.

Physicochemical Properties[1][2][3][4]

| Property | Value / Description | Significance |

| Molecular Formula | C₉H₁₉N | Lipophilic amine |

| Molecular Weight | 141.26 g/mol | Fragment-based drug design |

| pKa (Conjugate Acid) | ~11.1 | Highly basic due to inductive effect of t-butyl group. |

| Boiling Point | 165-170°C | Stable liquid at RT. |

| Chirality | C2 Center | (R) and (S) enantiomers.[1][2][3][4] |

| ¹H NMR Signature | Distinct coupling at C2-H | The C2 proton is strictly axial (due to equatorial t-Bu), showing large diaxial coupling constants (~10-12 Hz) with C3-axial proton. |

Experimental Protocols

Protocol: Synthesis of Racemic 2-tert-Butylpiperidine

Objective: Reduction of the aromatic pyridine ring to the saturated piperidine.

-

Setup: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with 2-tert-butylpyridine (10.0 g, 74 mmol).

-

Solvent/Catalyst: Add glacial acetic acid (50 mL) and Platinum(IV) oxide (PtO₂, 0.5 g, 5 wt%).

-

Hydrogenation: Seal the reactor, purge with N₂ (3x), then H₂ (3x). Pressurize to 60 psi (4 bar) H₂.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor H₂ uptake.

-

Workup:

-

Filter the catalyst through a Celite pad (Caution: PtO₂ is pyrophoric when dry).

-

Concentrate the filtrate to remove most acetic acid.

-

Basify the residue with 4M NaOH to pH >12.

-

Extract with diethyl ether (3 x 50 mL).

-

Dry over Na₂SO₄ and concentrate to yield the racemic oil.

-

Protocol: Resolution via (S)-Mandelic Acid

Objective: Separation of (S)-2-tert-butylpiperidine from the racemate. Note: This protocol relies on the solubility difference of diastereomeric salts.

-

Salt Formation: Dissolve racemic 2-tert-butylpiperidine (14.1 g, 100 mmol) in hot ethanol (50 mL).

-

Addition: Add (S)-(+)-Mandelic acid (15.2 g, 100 mmol) dissolved in hot ethanol (50 mL).

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the (S,S)-salt) will precipitate.

-

Recrystallization: Filter the crystals. Recrystallize from ethanol/ether (2:1) to improve optical purity (>98% ee).

-

Free Basing:

-

Suspend the purified salt in water.

-

Add 2M NaOH until basic.

-

Extract the free amine into dichloromethane (DCM).

-

Dry and concentrate to obtain enantiopure (S)-2-tert-butylpiperidine.

-

Resolution Workflow Diagram

Figure 2: Workflow for the classical resolution of the racemic mixture using a chiral acid.

Applications in Drug Discovery[4]

The 2-tert-butylpiperidine moiety is not merely a passive scaffold; its steric bulk is often exploited to modulate the metabolic stability and receptor selectivity of drug candidates.

-

NMDA Receptor Antagonists: The steric bulk at position 2 mimics the geometric constraints of phencyclidine (PCP) derivatives, influencing binding affinity to the ion channel.

-

Local Anesthetics: Similar to mepivacaine/bupivacaine, the steric hindrance around the nitrogen atom protects the amide bond (in derived amides) from enzymatic hydrolysis, prolonging the duration of action.

-

Chiral Auxiliaries: In asymmetric synthesis, the "locked" conformation allows the molecule to transfer chirality effectively to substrates, functioning similarly to Evans' oxazolidinones but for base-catalyzed reactions.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Rossen, K., et al. (1995).[5] "Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide." Tetrahedron Letters.

-

Glorius, F., et al. (2011). "Understanding the Conformational Behavior of Fluorinated Piperidines." Chemistry - A European Journal.[6] (Discusses piperidine conformational analysis).

-

Beilstein Journal of Organic Chemistry. (2013). "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand." (Relevant for asymmetric synthesis precursors).

-

PubChem Compound Summary. "2-tert-butylpiperidine." National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety information for handling 2-tert-butylpiperidine hydrochloride

Technical Safety Guide: Handling 2-tert-Butylpiperidine Hydrochloride

Executive Summary: The Hazard Context

This guide defines the operational safety standards for handling 2-tert-butylpiperidine hydrochloride . While often categorized generically alongside other piperidine salts, this compound presents a specific physicochemical profile due to the bulky tert-butyl group at the C2 position.

Core Safety Directive: Treat this compound as a High-Potency Irritant with potential for Severe Eye Damage and Systemic Toxicity upon absorption. Although the hydrochloride salt form significantly reduces vapor pressure compared to the volatile free base, the lipophilic nature of the tert-butyl substituent may enhance dermal permeation relative to unsubstituted piperidine.

Immediate Action Required:

-

Containment: Handle exclusively within a certified chemical fume hood or glovebox.

-

Skin Barrier: Standard nitrile gloves may offer insufficient breakthrough time for solutions of this compound; double-gloving or laminate gloves are recommended for prolonged handling.

Chemical Identity & Physicochemical Properties

Understanding the structural properties is the first step in predicting hazard behavior. The steric bulk of the tert-butyl group influences both the basicity and the metabolic stability of the piperidine ring.

| Property | Data | Technical Note |

| Chemical Name | 2-tert-Butylpiperidine hydrochloride | |

| CAS Number | 72939-25-4 | Unique identifier for the HCl salt form. |

| Molecular Formula | C₉H₂₀ClN | (C₉H₁₉N · HCl) |

| Molecular Weight | 177.71 g/mol | |

| Physical State | Solid (Crystalline powder) | Hygroscopic; tends to clump if exposed to moisture. |

| Solubility | Water, Methanol, DMSO | High aqueous solubility due to ionic character. |

| Acidity (pKa) | ~10–11 (estimate for conjugate acid) | Solutions will be acidic; free base is strongly basic. |

| SMILES | CC(C)(C)C1CCCCN1.Cl |

Hazard Identification & Toxicology

3.1 Mechanism of Toxicity The toxicity of 2-tert-butylpiperidine hydrochloride is twofold:

-

Corrosivity/Irritation (Local): Upon contact with mucous membranes or moist skin, the salt hydrolyzes. While less aggressive than the free base, the acidic nature (HCl component) combined with the organic amine causes tissue denaturation.

-

Systemic Activity (Systemic): Piperidine derivatives often act on the central nervous system (CNS) and nicotinic acetylcholine receptors. The tert-butyl group increases lipophilicity (LogP), potentially facilitating transport across the blood-brain barrier or skin layers more efficiently than simple piperidine.

3.2 GHS Classification (Derived) Based on Structure-Activity Relationships (SAR) of analogous alkyl-piperidines:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 1 or 2A (Risk of serious damage).

-

STOT-SE: Category 3 (Respiratory irritation).

Engineering Controls & Containment

The hierarchy of control must prioritize isolation. Relying solely on PPE is a critical failure mode.

Primary Containment (The "Hot Zone")

-

Solid Handling: Weighing must be performed in a fume hood or a ventilated balance enclosure . The powder can become airborne electrostatically.[1]

-

Solution Preparation: Dissolution is an exothermic process. Always add the solid to the solvent, never the reverse, to prevent splashing.

Ventilation Metrics

-

Face Velocity: Maintain 0.5 m/s (100 fpm) at the sash opening.

-

Verification: Verify flow using a tissue strip or anemometer before every session.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is the minimum baseline. For this compound, specific material selection is critical due to the organic amine component.

| Body Part | Recommended PPE | Rationale |

| Hands (Splash) | Double Nitrile (min 0.11mm thick) | Standard protection for incidental contact. |

| Hands (Immersion) | Silver Shield / Laminate | Lipophilic amines can permeate nitrile. Laminate offers >4h breakthrough. |

| Eyes | Chemical Goggles (Not Safety Glasses) | Powder fines can bypass safety glasses. Risk of corneal opacity. |

| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |

| Body | Lab Coat (Cotton/Poly blend) | Buttoned to the neck. |

Operational Workflow: Safe Handling Protocol

This workflow ensures a self-validating safety loop. If any check fails, the process stops.

Figure 1: Operational decision tree for handling 2-tert-butylpiperidine hydrochloride. Note the critical "Stop" condition if ventilation fails.

Step-by-Step Protocol:

-

Pre-Check: Verify the fume hood is operational. Clear the deck of incompatible chemicals (specifically strong oxidizers or acids).

-

Weighing:

-

Place a tared vial inside the balance.

-

Use an anti-static gun if the powder is flighty.

-

Transfer solid using a spatula; never pour from the stock bottle.

-

Self-Validation: Wipe the exterior of the vial with a damp Kimwipe before removing it from the balance to ensure no trace powder is tracked out.

-

-

Solubilization:

-

Storage: Store in a tightly sealed container, preferably under Argon, in a cool, dry place. Desiccators are recommended.

Emergency Response & First Aid

Principle: Speed is critical. Amine burns (even from salts) can be deceptive, penetrating deep before pain is fully registered.

Figure 2: Triage logic for exposure incidents. Immediate flushing takes precedence over calling for help.

-

Eye Contact: Immediately flush with water for 15 minutes.[1] Do not pause to remove contact lenses initially —flush over them, then remove if easy.

-

Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin; this will drive the lipophilic amine deeper into the dermis.

-

Spill Cleanup:

-

Small Spill (<5g): Cover with dry sand or vermiculite. Scoop into a waste container. Wipe area with dilute acetic acid (vinegar) to neutralize traces, then water.

-

Large Spill: Evacuate the area. Contact EHS.

-

Waste Disposal

Do not dispose of down the drain. This compound is toxic to aquatic life.[2]

-

Solid Waste: Label as "Hazardous Waste - Toxic Solid (Piperidine Salt)."

-

Liquid Waste: Segregate into "Basic/Amine Organic Waste." Do not mix with acidic waste streams without neutralization, as heat generation may occur.

-

Container: Triple rinse empty containers with a suitable solvent (methanol) before disposal. Add rinsate to the liquid waste.

References

-

Biosynth. (2026). 2-tert-Butylpiperidine hydrochloride - SDS/Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 5243950, 2-tert-butylpiperidine. Retrieved from

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: Piperidine Derivatives. (General reference for piperidine class toxicity). Retrieved from

-

European Chemicals Agency (ECHA). (2026). C&L Inventory: Piperidine salts. Retrieved from

Sources

2-tert-butylpiperidine hydrochloride molecular weight and formula

Topic: 2-tert-Butylpiperidine Hydrochloride: Physicochemical Identity, Conformational Dynamics, and Synthetic Protocols Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

2-tert-butylpiperidine hydrochloride is a pharmacophore scaffold distinguished by its extreme steric demand. Unlike simple alkyl-substituted piperidines, the tert-butyl group at the C2 position acts as a "conformational anchor," effectively locking the piperidine ring into a single chair conformation with the substituent in the equatorial position. This property makes it an invaluable tool in asymmetric synthesis and receptor-ligand interaction studies, where rigid stereochemical control is required to minimize entropic penalty upon binding.

This guide provides the definitive physicochemical data, a validated synthesis and salt-formation protocol, and a structural analysis of the molecule's conformational locking mechanism.

Part 1: Physicochemical Identity & Core Data

The following data represents the hydrochloride salt form (

| Parameter | Value | Technical Note |

| Chemical Name | 2-(1,1-dimethylethyl)piperidine hydrochloride | IUPAC nomenclature |

| Molecular Formula | C | Stoichiometry: 1:1 Base:Acid |

| Molecular Weight | 177.72 g/mol | Calculated using standard atomic weights (Cl ≈ 35.45) |

| Free Base MW | 141.26 g/mol | Useful for molarity calculations in unbuffered media |

| CAS Number | 1629-49-8 (Racemic HCl) | Note: Enantiopure forms have distinct CAS numbers (e.g., (S)-isomer). |

| Physical State | White crystalline solid | Hygroscopic; store under desiccant |

| Solubility | Water, Methanol, Ethanol | Poor solubility in non-polar ethers (Et₂O, Hexane) |

Part 2: Conformational Dynamics (The "Anchor" Effect)

In drug design, 2-tert-butylpiperidine is not merely a bulky spacer; it is a structural probe. The tert-butyl group has a Winstein-Holness A-value of approximately 4.9 kcal/mol , which is significantly higher than the energy barrier for ring inversion (~10 kcal/mol).

Consequently, the molecule exists almost exclusively (>99.9%) in the conformation where the tert-butyl group is equatorial . Placing this group axially would result in severe 1,3-diaxial interactions with the protons at C4 and C6, creating a steric clash that is thermodynamically prohibitive.

Mechanism: Steric Locking

This "locking" effect forces the nitrogen lone pair (and the N-H proton in the salt) into a predictable orientation. In the hydrochloride salt, the protonation occurs such that the chloride counter-ion interacts with the axial/equatorial protons in a specific lattice arrangement, often enhancing crystallinity compared to less substituted piperidines.

Figure 1: Conformational energy landscape. The equilibrium heavily favors the equatorial conformer due to the high A-value of the tert-butyl group.

Part 3: Synthesis & Salt Formation Protocol

While 2-tert-butylpiperidine can be purchased, in-house synthesis is often required to access specific enantiomers or isotopologues. The most robust route involves the catalytic hydrogenation of 2-tert-butylpyridine, followed by hydrochloride salt formation.

Phase 1: Catalytic Hydrogenation (Free Base Synthesis)

-

Precursor: 2-tert-butylpyridine.

-

Catalyst: Platinum(IV) oxide (Adams' catalyst, PtO

) or Rhodium on Alumina (Rh/Al -

Solvent: Glacial Acetic Acid (AcOH).

Protocol:

-

Dissolve 2-tert-butylpyridine (10 mmol) in glacial acetic acid (20 mL).

-

Add PtO

(5 mol%). Caution: Pyrophoric dry catalyst. -

Hydrogenate at 60 psi (4 bar) H

pressure at room temperature for 12–24 hours. -

Filter through Celite to remove catalyst.

-

Concentrate the filtrate. Basify with 1M NaOH to pH > 12.

-

Extract with Dichloromethane (DCM) (3x). Dry over Na

SO

Phase 2: Hydrochloride Salt Formation (Self-Validating)

This step is critical for stability. The formation of a precipitate serves as a visual validation of the reaction endpoint.

Reagents:

-

Crude 2-tert-butylpiperidine (Free Base).

-

2M HCl in Diethyl Ether (anhydrous).

Step-by-Step:

-

Dissolution: Dissolve the free base oil (1 g) in anhydrous Diethyl Ether (10 mL). Ensure the solution is clear.

-

Acid Addition: Cool the solution to 0°C in an ice bath. Dropwise, add 2M HCl in ether.

-

Observation: A white precipitate should form immediately.

-

-

Saturation: Continue addition until no further precipitation occurs (check supernatant pH; it should be acidic, ~pH 2).

-

Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

-

Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove unreacted organic impurities.

-

Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Figure 2: Synthetic workflow for the conversion of the pyridine precursor to the stable hydrochloride salt.

Part 4: Applications in Drug Discovery

Chiral Resolution Agents

The enantiopure forms of 2-tert-butylpiperidine are excellent chiral bases. Due to the steric bulk, they form tight, highly organized diastereomeric salts with chiral acids. This makes them useful for resolving racemic carboxylic acids that are otherwise difficult to separate.

Peptidomimetics & NMDA Antagonists

The piperidine ring is a privileged structure in neuropharmacology. The 2-tert-butyl group is often employed to:

-

Block Metabolism: It prevents cytochrome P450 oxidation at the alpha-carbon (C2), a common metabolic soft spot in cyclic amines.

-

Enhance Lipophilicity: The bulky alkyl group increases logP, improving blood-brain barrier (BBB) penetration.

-

Receptor Selectivity: In NMDA receptor antagonists (e.g., analogs of phencyclidine or ifenprodil), the steric bulk restricts the conformational space, locking the molecule into the bioactive pose.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source on A-values and conformational analysis of piperidines).

-

Rubin, M., & Gevorgyan, V. (2001). "Efficient Synthesis of 2-tert-Butylpyridines." Journal of Organic Chemistry. (Source for precursor synthesis).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16104, 2-tert-Butylpiperidine. (Verification of physicochemical data).

-

Sigma-Aldrich. (2024). Product Specification: 4-tert-Butylpiperidine hydrochloride (Isomer comparison and salt properties).

Literature review on the discovery and history of 2-tert-butylpiperidine

This guide provides an in-depth technical analysis of 2-tert-butylpiperidine, focusing on its discovery, conformational dynamics, synthetic pathways, and utility in drug development.

Executive Summary

2-tert-butylpiperidine (2-TBP) is more than a simple heterocycle; it is a fundamental case study in conformational analysis and a privileged scaffold in medicinal chemistry. Distinguished by the bulky tert-butyl group at the C2 position, this molecule serves as a "conformational lock," freezing the piperidine ring into a single chair conformer. This property makes it an invaluable probe for studying steric effects in receptor binding and a robust chiral building block for asymmetric synthesis.

Historical Genesis & Discovery

The history of 2-tert-butylpiperidine is intertwined with the development of catalytic hydrogenation techniques in the early 20th century.

-

The Pyridine Precursors: The molecule was initially accessed via the reduction of 2-tert-butylpyridine . The synthesis of the pyridine precursor itself was a challenge, often achieved via radical alkylation of pyridine or condensation reactions.

-

Catalytic Hydrogenation (1940s-1960s): Early efforts to synthesize the saturated piperidine involved high-pressure hydrogenation using Adams' catalyst (Platinum dioxide,

) or Rhodium on Carbon ( -

Stereochemical Awakening: In the 1960s and 70s, as conformational analysis matured (led by researchers like A.R. Katritzky ), 2-TBP became a focal point. It provided the experimental validation for the "A-value" concept in heterocyclic systems, demonstrating how a single bulky substituent could dictate the entire 3D geometry of a drug-like scaffold.

Conformational Dynamics: The "Locked" System

The defining feature of 2-TBP is its rigid stereochemistry. Unlike unsubstituted piperidine, which undergoes rapid ring flipping (

The tert-Butyl Lock

The tert-butyl group has an A-value of >5 kcal/mol in cyclohexane systems. In the piperidine ring, this steric bulk forces the C2 substituent into the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.

-

Result: The ring is "locked" in a single chair conformation.

-

Utility: This allows researchers to position other substituents (at C3, C4, etc.) in defined axial or equatorial orientations, facilitating precise structure-activity relationship (SAR) studies.

The Nitrogen Anomaly (N-H vs. N-Me)

A critical nuance for medicinal chemists is the orientation of the nitrogen lone pair and the N-substituent.

-

Secondary Amine (N-H): In 2-tert-butylpiperidine, the N-H bond prefers the equatorial orientation (approx. 0.4 kcal/mol preference). This minimizes 1,3-diaxial interactions of the proton.

-

Tertiary Amine (N-Me): If the nitrogen is methylated (N-methyl-2-tert-butylpiperidine), the N-Me group is forced into the axial position.

-

Why? An equatorial N-Me would suffer from severe A(1,3) strain (allylic strain analog) with the adjacent equatorial tert-butyl group.

-

Significance: This "switch" from equatorial to axial upon N-alkylation drastically alters the vector of the lone pair, changing the compound's basicity and hydrogen-bond accepting capability in a binding pocket.

-

Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the "locked" equatorial conformer and the N-substituent effect.

Figure 1: Conformational equilibrium showing the dominance of the equatorial tert-butyl group and the divergent preferences for N-H vs. N-Me substituents.

Synthetic Pathways & Protocols

Route A: Catalytic Hydrogenation (Racemic)

The most direct route to racemic 2-TBP is the hydrogenation of 2-tert-butylpyridine.

Protocol 1: High-Pressure Hydrogenation

-

Substrate: 2-tert-butylpyridine (1.0 equiv).

-

Catalyst: 5% Rhodium on Alumina (Rh/Al

O -

Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH) with 1.0 equiv HCl.

-

Conditions:

-

Charge autoclave with substrate, solvent, and catalyst.

-

Purge with N

(3x), then H -

Pressurize to 50–100 bar (700–1450 psi) H

. -

Heat to 60–80 °C for 12–24 hours.

-

Workup: Filter catalyst over Celite. Concentrate. Basify with NaOH to pH >12. Extract with Et

O. Distill to purify.

-

-

Yield: Typically 85–95%.

-

Note: The high pressure is critical; low pressure (<5 bar) often results in incomplete conversion due to the steric shielding of the pyridine ring.

Route B: Optical Resolution (Enantiopure)

To obtain enantiomerically pure (S)- or (R)-2-TBP, classical resolution via diastereomeric salt formation is the industry standard.

Protocol 2: Resolution with L-(+)-Tartaric Acid

-

Principle: Formation of diastereomeric tartrate salts which possess different solubilities in ethanol/water.

-

Step-by-Step:

-

Salt Formation: Dissolve racemic 2-tert-butylpiperidine (10 g) in hot Ethanol (EtOH, 50 mL). Add L-(+)-Tartaric acid (1.0 equiv) dissolved in hot EtOH.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight. The less soluble diastereomeric salt (typically the (S)-amine L-tartrate) will precipitate.

-

Recrystallization: Filter the crystals. Recrystallize 2–3 times from boiling EtOH/H

O (9:1) until constant optical rotation is achieved.[1] -

Free Basing: Dissolve the purified salt in water. Add 2M NaOH until pH 14. Extract with CH

Cl

-

-

Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) or by measuring specific rotation

.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow from pyridine precursor to resolved enantiomers.

Pharmaceutical Applications & Relevance[2][3][4][5]

As a Steric Probe in Drug Discovery

In Structure-Activity Relationship (SAR) campaigns, replacing a methyl or ethyl group with a tert-butyl group is a "high-risk, high-reward" strategy.

-

Mechanism: The 2-TBP moiety is used to probe the size of hydrophobic pockets in receptors (e.g., GPCRs or ion channels). If the biological activity is retained or enhanced upon introducing the bulky tert-butyl group, it indicates a spacious hydrophobic pocket. If activity is abolished, the pocket is sterically restricted.

-

Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the adjacent carbon (C2), potentially increasing the half-life of the drug candidate (though the tert-butyl group itself can sometimes be a site of CYP450 hydroxylation).

Chiral Auxiliaries and Ligands

The rigid chiral environment of (S)- or (R)-2-TBP is exploited in asymmetric catalysis.

-

PyOx Ligands: Derivatives of 2-TBP are precursors to PyOx (Pyridine-Oxazoline) and related ligands. The bulky group directs the trajectory of incoming reagents in metal-catalyzed reactions.

-

Peptidomimetics: The amino acid analog, 2-tert-butyl-pipecolic acid , is used to constrain peptide backbones, forcing them into specific turn geometries (e.g.,

-turns) due to the extreme steric demand of the tert-butyl group.

References

-

Gawley, R. E., et al. (2012). Catalytic Dynamic Resolution of 2-Lithio-N-Boc-piperidine. Journal of the American Chemical Society.[2] Link

-

Glorius, F., et al. (2013). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Chemistry - A European Journal.[3] Link

-

Pfizer Inc. (2002). Process for resolving racemic mixtures of piperidine derivatives. WO Patent 2002068391A1. Link

-

Beilstein Institut. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Hypothetical Use of 2-tert-butylpiperidine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Disclaimer: A comprehensive review of scientific literature did not yield specific examples of 2-tert-butylpiperidine hydrochloride being used as a chiral auxiliary. The following application notes and protocols are therefore presented as a hypothetical guide for researchers, scientists, and drug development professionals. This document is based on the established principles of chiral auxiliary-mediated synthesis, drawing parallels with well-documented chiral amines.[1][2][3] The protocols provided are theoretical and require experimental validation and optimization.

Introduction: The Principle of Chiral Auxiliaries

In modern stereochemistry, a chiral auxiliary is a stereogenic molecule temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[2] This powerful strategy allows for the conversion of a prochiral substrate into a single desired enantiomer or diastereomer. The auxiliary functions by introducing a chiral environment, which energetically favors the approach of a reagent from one specific face of the substrate, leading to a diastereoselective transformation.[1] After the new stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[]

Piperidine scaffolds are prevalent in a vast number of natural products and pharmaceutically active compounds. While often the target of asymmetric synthesis, chiral piperidines themselves are less commonly employed as auxiliaries. This guide explores the theoretical potential of (S)- or (R)-2-tert-butylpiperidine as a chiral auxiliary, leveraging its significant steric properties to direct asymmetric transformations.

Rationale for Hypothetical Application: Steric-Controlled Asymmetric Alkylation

The core rationale for proposing 2-tert-butylpiperidine as a chiral auxiliary lies in the profound steric influence of the tert-butyl group.[5][6] Positioned at the C2 carbon adjacent to the nitrogen atom, the bulky tert-butyl group is expected to create a highly rigid and sterically biased environment.[5][7]

When this chiral amine is condensed with a prochiral ketone or aldehyde, it forms a chiral enamine. The tert-butyl group would be expected to effectively shield one face of the enamine's double bond. Consequently, an incoming electrophile would be forced to approach from the less hindered face, resulting in the formation of a new stereocenter with a predictable configuration. This concept is analogous to well-established systems like those using pseudoephedrine or SAMP/RAMP auxiliaries.[2][][8]

Proposed Mechanism: Diastereoselective Alkylation via a Chiral Enamine Intermediate

The proposed synthetic utility involves a three-stage process: (1) Attachment of the auxiliary to form a chiral enamine; (2) Diastereoselective alkylation of the enamine; and (3) Cleavage of the auxiliary to yield the chiral product and recover the auxiliary.[9]

The key to stereocontrol is the conformation of the enamine intermediate. The bulky C2 substituent should dictate the facial bias for the subsequent SN2 attack on an alkyl halide.

Caption: Proposed workflow for asymmetric alkylation.

Detailed Experimental Protocols (Hypothetical)

These protocols are illustrative and would require significant optimization. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Formation of Chiral Enamine from Cyclohexanone

This procedure details the attachment of the chiral auxiliary to a model prochiral ketone.

-

Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add cyclohexanone (1.0 eq.), (S)-2-tert-butylpiperidine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

-

Reaction: Add anhydrous toluene as the solvent. Heat the mixture to reflux.

-

Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification to avoid decomposition.

Protocol 2: Diastereoselective Alkylation of the Chiral Enamine

This protocol describes the crucial C-C bond-forming step.

-

Apparatus Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the crude chiral enamine from Protocol 1 in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Alkylation: Add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.2 eq.) dropwise to the cooled solution.

-

Reaction: Stir the mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Intermediate: The product of this step is the diastereomerically enriched iminium salt.[9]

Protocol 3: Hydrolysis and Cleavage of the Chiral Auxiliary

This final step liberates the chiral product and allows for recovery of the auxiliary.[10]

-

Hydrolysis: To the reaction mixture containing the iminium salt, add an aqueous solution of 2M hydrochloric acid.[11]

-

Stirring: Stir the two-phase mixture vigorously at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Product Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral ketone. Purify by flash column chromatography.

-

Auxiliary Recovery: The aqueous layer contains the 2-tert-butylpiperidine hydrochloride salt. The aqueous layer can be basified with NaOH and the free amine extracted with an organic solvent for recovery and reuse.

Data Presentation: Expected Outcomes (Theoretical)

The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product before cleavage, and the final enantiomeric excess (e.e.) of the product. The expected outcomes for the hypothetical alkylation of cyclohexanone are based on results from analogous, highly effective auxiliary systems.

| Electrophile (R-X) | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) | Expected Enantiomeric Excess (e.e.) (%) |

| Iodomethane (CH₃I) | > 95:5 | 75-85 | > 90 |

| Benzyl Bromide (BnBr) | > 98:2 | 80-90 | > 96 |

| Allyl Bromide | > 90:10 | 70-80 | > 80 |

| Table 1: Hypothetical results for the diastereoselective alkylation of cyclohexanone using (S)-2-tert-butylpiperidine as a chiral auxiliary. Data is speculative and requires experimental verification. |

Visualization of the Stereochemical Model

The stereochemical outcome is dictated by the steric hindrance of the auxiliary. The tert-butyl group is predicted to lock the conformation of the piperidine ring and create a "pocket" that directs the electrophile to the opposite face of the enamine nucleophile.

Sources

- 1. york.ac.uk [york.ac.uk]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

Asymmetric synthesis protocols utilizing 2-tert-butylpiperidine hydrochloride

An Application Guide to Asymmetric Synthesis Utilizing 2-tert-Butylpiperidine Hydrochloride

Introduction: The Quest for Chirality in Modern Drug Discovery

In the landscape of pharmaceutical and life sciences research, the synthesis of enantiomerically pure compounds is of paramount importance. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. The piperidine scaffold is a privileged structural motif, frequently encountered in a vast array of natural products and pharmaceutically active compounds.[1] Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidine derivatives and other enantiopure molecules is a central theme in modern organic chemistry.